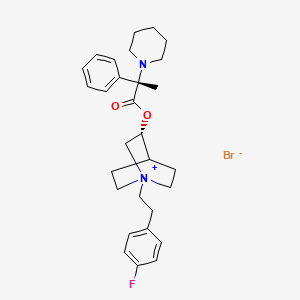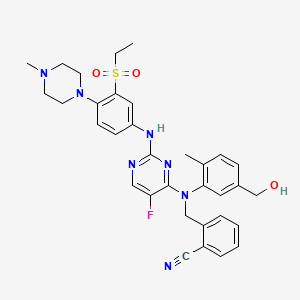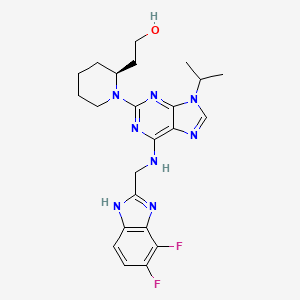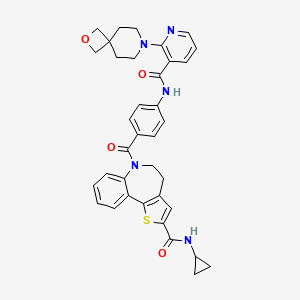
AZD-9164 bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD-9164 is a muscarinic M3 receptor antagonist potentially for the treatment of chronic obstructive pulmonary. AZD9164 may improve upon the therapeutic index of tiotropium, increasing the magnitude and duration of lung function improvements without increasing systemically-mediated adverse events.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase B Inhibition in Ovarian Carcinoma Treatment
AZD-9164 bromide shows potential in the treatment of ovarian carcinoma, particularly in cisplatin-resistant cases. When combined with cisplatin, it demonstrates an additive effect, significantly inhibiting cell proliferation and inducing apoptosis. This suggests its potential as part of a combination therapy approach for ovarian cancer treatment (Ma & Li, 2013).
Antimicrobial Resistance Studies
Research on AZD-9164 bromide includes its role in the study of antimicrobial resistance, specifically in the context of Neisseria gonorrhoeae. The compound's properties may contribute to understanding how certain bacterial strains develop resistance to azithromycin, a critical concern in infectious disease management (Palmer et al., 2008).
BET Bromodomain Inhibition in Hematologic Malignancies
AZD-9164 bromide, as a BET/BRD4 bromodomain inhibitor, shows significant promise in treating hematologic malignancies. Its bivalent binding mode to BRD4 bromodomains results in increased cellular and antitumor activity, particularly in leukemia, multiple myeloma, and lymphoma. This highlights its potential for clinical development in these areas (Rhyasen et al., 2016).
DNA Damage Response and Cancer Treatment
The research on AZD-9164 bromide extends to its role in enhancing radiation, chemotherapy, and olaparib activity by inhibiting DNA-PK, a key player in the DNA damage response. This indicates its potential in combination therapies for sustained tumor regression, showcasing its importance in oncological research (Fok et al., 2019).
Photoswitching for In Vivo Use
Research into AZD-9164 bromide's application includes developing red-shifting azobenzene photoswitches for in vivo use. These switches have potential applications in targeted drug action and temporal control in biological systems, representing a significant advancement in photopharmacology (Dong et al., 2015).
Photosynthesis and Phytohormone Signaling in Plants
Studies involving AZD-9164 bromide also explore its impact on photosynthesis and phytohormone signaling pathways in plants, particularly in Arabidopsis. It acts as a TOR inhibitor, providing insights into the role of TOR in plant growth and development, thus contributing to agricultural and botanical research (Dong et al., 2015).
Eigenschaften
CAS-Nummer |
1034916-72-7 |
|---|---|
Molekularformel |
C29H38BrFN2O2 |
Molekulargewicht |
545.5374 |
IUPAC-Name |
(R)-1-(4-fluorophenethyl)-3-(((S)-2-phenyl-2-(piperidin-1-yl)propanoyl)oxy)quinuclidin-1-ium bromide |
InChI |
InChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1 |
InChI-Schlüssel |
QMMVAOGTOFQHAQ-BBCWMUSQSA-M |
SMILES |
C[C@](N1CCCCC1)(C2=CC=CC=C2)C(O[C@H]3C[N+]4(CCC5=CC=C(F)C=C5)CCC3CC4)=O.[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD-9164; AZD 9164; AZD9164; AZD-9164 bromide. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine](/img/structure/B605703.png)


![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)
![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)


![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)



![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)